molecular formula C13H21ClN2O2S B1387133 1-(4-(Ethylsulfonyl)phenyl)-1,4-diazepane hydrochloride CAS No. 1170944-34-9

1-(4-(Ethylsulfonyl)phenyl)-1,4-diazepane hydrochloride

Cat. No.: B1387133
CAS No.: 1170944-34-9
M. Wt: 304.84 g/mol
InChI Key: JUGAIBNPUJJGEQ-UHFFFAOYSA-N
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Description

1-(4-(Ethylsulfonyl)phenyl)-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2S and a molecular weight of 304.83604 g/mol . This compound is known for its unique structure, which includes a homopiperazine ring substituted with an ethylsulphonyl group on the phenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(4-(Ethylsulfonyl)phenyl)-1,4-diazepane hydrochloride involves several steps. One common method includes the reaction of 1-(4-bromophenyl)homopiperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-(Ethylsulfonyl)phenyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-(Ethylsulfonyl)phenyl)-1,4-diazepane hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems and its potential as a drug candidate for treating neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-(Ethylsulfonyl)phenyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-(Ethylsulfonyl)phenyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:

    1-[4-(Methylsulphonyl)phenyl]homopiperazine hydrochloride: Similar structure but with a methylsulphonyl group instead of an ethylsulphonyl group.

    1-[4-(Isopropylsulphonyl)phenyl]homopiperazine hydrochloride: Contains an isopropylsulphonyl group, leading to different chemical and biological properties.

    1-[4-(Phenylsulphonyl)phenyl]homopiperazine hydrochloride: Features a phenylsulphonyl group, which may result in distinct reactivity and applications.

Properties

IUPAC Name

1-(4-ethylsulfonylphenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.ClH/c1-2-18(16,17)13-6-4-12(5-7-13)15-10-3-8-14-9-11-15;/h4-7,14H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGAIBNPUJJGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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